molecular formula C9H14BrN3O2S B13003484 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide

4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B13003484
M. Wt: 308.20 g/mol
InChI Key: VXFZCCKFTIGINE-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with an amino group at position 4, a bromine atom at position 5, and a diethylsulfonamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties . The bromine atom enhances electrophilic reactivity, while the diethyl groups on the sulfonamide may influence lipophilicity and metabolic stability, making it a candidate for drug development .

Properties

Molecular Formula

C9H14BrN3O2S

Molecular Weight

308.20 g/mol

IUPAC Name

4-amino-5-bromo-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14BrN3O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12)

InChI Key

VXFZCCKFTIGINE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1N)Br

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine and sulfonamide groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
  • Steric Effects : The diethyl group in the target compound may reduce solubility compared to smaller substituents (e.g., methoxy or methyl) but improve membrane permeability .
  • Synthetic Efficiency : Yields for brominated sulfonamides often exceed 90% when using anhydrous pyridine as a base, as seen in .

Key Findings :

  • Antimicrobial Potency : Fluorinated and dibrominated analogs exhibit stronger activity against microbial targets due to enhanced electrophilicity and binding affinity .
  • Structural Sensitivity: Minor modifications, such as replacing methoxy with diethyl groups, can drastically alter solubility and bioavailability, as seen in .

Biological Activity

4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H15BrN2O2S
  • Molecular Weight : 305.22 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

The biological activity of 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, which is crucial for bacterial growth. Additionally, the bromine and diethylamino groups may enhance its binding affinity to various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness similar to traditional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

These results suggest that 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent research has indicated potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20

The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Study on Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide. The researchers found that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Study on Anticancer Effects

In another study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of several pyridine derivatives. They reported that 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide significantly inhibited tumor growth in xenograft models of breast cancer when administered at a dosage of 50 mg/kg . This highlights its potential for further development as an anticancer therapeutic.

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